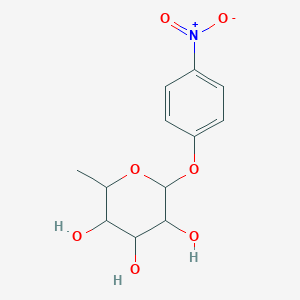

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside

Description

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C12H15NO7. It is commonly used as a substrate for determining the activity of the enzyme alpha-l-rhamnosidase. The hydrolysis of this compound by this enzyme yields 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

Properties

IUPAC Name |

2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864238 | |

| Record name | 4-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside typically involves the reaction of rhamnose with 4-nitrophenol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond between the rhamnose and the 4-nitrophenol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-l-rhamnosidase. This reaction results in the cleavage of the glycosidic bond, producing 4-nitrophenol and rhamnose .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an aqueous buffer solution at a specific pH that is optimal for the enzyme activity. Common reagents include the enzyme alpha-l-rhamnosidase and buffer solutions such as phosphate buffer .

Major Products: The major products formed from the hydrolysis of this compound are 4-nitrophenol and rhamnose .

Scientific Research Applications

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is widely used in scientific research as a chromogenic substrate for the detection and quantification of alpha-l-rhamnosidase activity. This application is particularly useful in studies involving the metabolism of glycosides in various organisms, including bacteria and fungi . Additionally, it is used in the food industry to measure the activity of enzymes involved in the breakdown of plant-derived glycosides .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside involves its hydrolysis by the enzyme alpha-l-rhamnosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and rhamnose. The 4-nitrophenol produced can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity .

Comparison with Similar Compounds

- 4-Nitrophenyl-beta-d-glucopyranoside

- 4-Nitrophenyl-alpha-d-galactopyranoside

- 4-Nitrophenyl-beta-d-xylopyranoside

Uniqueness: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is unique in its specificity for alpha-l-rhamnosidase, making it a valuable tool for studying the activity of this enzyme. Unlike other similar compounds, it is specifically designed to release 4-nitrophenol upon hydrolysis by alpha-l-rhamnosidase, allowing for precise measurement of enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.